7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] typically involves multiple steps. One common approach is to start with a suitable isoquinoline derivative and introduce the spirocyclopropane moiety through a series of reactions including bromination, methoxylation, and cyclopropanation. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Wirkmechanismus
The mechanism of action for 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Another brominated compound with a similar structure but different functional groups.
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but has a different core structure.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a bromine atom and a similar aromatic system but with different substituents.
Uniqueness
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H16BrNO |
---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
7-bromo-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C13H16BrNO/c1-15-7-9-5-11(14)12(16-2)6-10(9)13(8-15)3-4-13/h5-6H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
QYSOQJLSIOIRHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=CC(=C(C=C2C3(C1)CC3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.